Product packaging for Nalorphine hydrochloride(Cat. No.:CAS No. 57-29-4)

Nalorphine hydrochloride

Cat. No.: B1676921
CAS No.: 57-29-4
M. Wt: 347.8 g/mol
InChI Key: NAHATSPWSULUAA-ZQGPYOJVSA-N
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Description

Historical Context of Opioid Antagonist Discovery and Early Development

The quest for a substance that could counteract the effects of morphine dates back to the early 20th century. In 1915, German pharmacologist Julius Pohl synthesized N-allylnorcodeine and noted its ability to block the respiratory depression caused by morphine. nih.govresearchgate.netnih.gov However, the full significance of this discovery was not realized for several decades. nih.gov The modern era of opioid antagonists began in the 1940s, spurred by a renewed interest in modifying the structure of opioid molecules. cambridge.org In 1942, Weijlard and Erickson synthesized N-allylnormorphine, now known as nalorphine (B1233523). nih.govduke.edupnas.org This breakthrough was a direct result of building upon Pohl's earlier work. researchgate.net

Initial investigations revealed that nalorphine could effectively reverse many of the actions of morphine, including its potent analgesic and respiratory depressant effects. duke.edunih.govplos.org This discovery was a significant milestone, offering the first widely applicable agent to treat opioid overdose. researchgate.nettaylorandfrancis.com The introduction of nalorphine into clinical research in the early 1950s marked a turning point in opioid pharmacology. scielo.br

Foundational Contributions of Nalorphine Hydrochloride to Opioid Receptor Theory

The complex pharmacological profile of nalorphine proved to be a puzzle that ultimately led to a more nuanced understanding of how opioids exert their effects. While it clearly antagonized morphine, researchers also observed that nalorphine itself possessed analgesic properties, albeit with undesirable side effects like dysphoria and hallucinations at higher doses. nih.govnih.govwikipedia.org This dual nature challenged the simple agonist-antagonist model.

The prevailing theory of competitive antagonism at specific "cell sites" or receptors was advanced to explain nalorphine's ability to reverse morphine's effects. nih.govfrontiersin.org However, this theory couldn't fully account for nalorphine's own analgesic actions. frontiersin.org The observation that nalorphine could both reverse morphine's analgesia and produce analgesia on its own was a critical finding. nih.gov

This paradox led William R. Martin and his colleagues in the 1960s to propose the concept of "receptor dualism". nih.govnih.gov They hypothesized the existence of at least two different types of opioid receptors. They termed the receptor that morphine primarily acts on as the "mu" (μ) receptor, and the receptor where nalorphine exhibited its agonist effects as the "kappa" (κ) receptor. nih.govnih.gov According to this model, nalorphine acted as an antagonist at the μ-receptor and an agonist at the κ-receptor. nih.govnih.gov This was the first proposal of opioid receptor subtypes and a foundational moment in opioid pharmacology. nih.gov Later research would further refine and expand upon this model, identifying additional receptor types like the delta (δ) receptor. nih.govjneurosci.org

Conceptualization of Mixed Agonist-Antagonist Opioid Ligands

Nalorphine's unique properties were instrumental in establishing the concept of mixed agonist-antagonist ligands. wikipedia.orgncats.iodrugbank.comdrugbank.com These are compounds that can simultaneously activate one type of receptor while blocking another. pharmacytimes.com Nalorphine was the first compound to be extensively characterized as such. pnas.orgplos.orgnih.gov

The discovery that a single molecule could have both agonist and antagonist properties at different opioid receptors opened up new avenues for drug development. nih.gov It sparked the search for other compounds with similar profiles, in the hope of creating analgesics with a lower potential for abuse and respiratory depression than pure μ-agonists like morphine. nih.gov This line of research led to the development of other mixed agonist-antagonists, such as pentazocine (B1679294) and nalbuphine. pharmacytimes.compainphysicianjournal.com

The table below summarizes the receptor activity profile of Nalorphine and other key opioid ligands, illustrating the concept of mixed agonism-antagonism.

Compoundμ-Receptor Activityκ-Receptor Activityδ-Receptor ActivityClassification
Morphine AgonistAgonistAgonistFull Agonist
Nalorphine Antagonist Agonist Antagonist Mixed Agonist-Antagonist
Naloxone (B1662785) AntagonistAntagonistAntagonistPure Antagonist
Pentazocine Weak Antagonist/Partial AgonistAgonist-Mixed Agonist-Antagonist
Nalbuphine AntagonistAgonist-Mixed Agonist-Antagonist
Buprenorphine Partial AgonistAntagonist-Partial Agonist/Antagonist

Data compiled from multiple sources for illustrative purposes. wikipedia.orgdrugbank.compharmacytimes.compainphysicianjournal.comnih.govnih.gov

The study of nalorphine and its complex interactions with the opioid system laid the groundwork for a more sophisticated understanding of opioid pharmacology. It directly led to the crucial concept of multiple opioid receptor subtypes and the development of a new class of drugs, the mixed agonist-antagonists. While no longer in clinical use due to its side effect profile, the scientific legacy of this compound is undeniable, as it fundamentally shaped the course of opioid research for decades to come. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22ClNO3 B1676921 Nalorphine hydrochloride CAS No. 57-29-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12-,13+,15-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHATSPWSULUAA-ZQGPYOJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-67-9 (Parent)
Record name Nalorphine hydrochloride [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3047847
Record name Nalorphine hydrochloride
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Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-29-4
Record name Nalorphine hydrochloride
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Record name Nalorphine hydrochloride [USP]
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Record name Nalorphine hydrochloride
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Record name Nalorphine hydrochloride
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Record name NALORPHINE HYDROCHLORIDE
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Chemical Synthesis and Derivatization Strategies for Nalorphine Hydrochloride Analogs

Methodologies for Nalorphine (B1233523) Hydrochloride Synthesis

The synthesis of nalorphine hydrochloride is a multi-step chemical process that fundamentally involves the modification of the morphine alkaloid structure. This process hinges on two critical transformations: the removal of the methyl group from the nitrogen atom (N-demethylation) and the subsequent introduction of an allyl group (N-alkylation).

Precursor Compounds and Reaction Pathways

The primary and most common precursor for the synthesis of nalorphine is morphine. nih.gov The classical and well-established pathway involves the N-demethylation of morphine to yield the intermediate compound, normorphine. nih.gov Normorphine, which is essentially morphine without the N-methyl group, then serves as the direct precursor for the introduction of the allyl substituent.

An alternative, though less direct, starting material can be diacetylmorphine (heroin). In this pathway, heroin is first N-demethylated and then hydrolyzed to produce normorphine. nih.gov Once normorphine is obtained, the subsequent steps to produce nalorphine are the same regardless of the initial precursor. The final step in the synthesis is the reaction of the nalorphine free base with hydrochloric acid to form the more stable and water-soluble hydrochloride salt. nih.gov

N-Demethylation and Alkylation Procedures

N-Demethylation: This is a crucial step in the synthesis of nalorphine as it removes the methyl group from the tertiary amine at the N-17 position of the morphine molecule, converting it into a secondary amine (normorphine). nih.gov This transformation is essential to allow for the subsequent addition of the desired allyl group. Several reagents and methods have been developed for this purpose:

Von Braun Reaction: One of the older and more classical methods involves the use of cyanogen (B1215507) bromide (CNBr). youtube.com In this reaction, the tertiary amine of morphine reacts with cyanogen bromide to form an N-cyanonormorphine intermediate, which is then hydrolyzed to yield normorphine. nih.gov

Chloroformates: Another common method utilizes chloroformate esters, such as phenyl chloroformate or ethyl chloroformate. youtube.com These reagents react with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent hydrolysis of this intermediate yields the desired secondary amine, normorphine.

Modern Catalytic Methods: More recent and efficient methods have been developed that are milder and avoid the use of highly toxic reagents. These include palladium-catalyzed oxidative N-demethylation and electrochemical methods. youtube.comwikipedia.org These techniques offer a more sustainable and safer approach to this key synthetic step. nih.gov

N-Alkylation: Following the successful N-demethylation to produce normorphine, the next step is the introduction of the allyl group at the N-17 position. This is typically achieved through a nucleophilic substitution reaction. nih.govplos.org Normorphine is treated with an allyl halide, most commonly allyl bromide, in the presence of a weak base such as potassium carbonate. nih.gov The secondary amine of normorphine acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide and displacing the bromide ion to form the N-allyl derivative, nalorphine.

Directed Chemical Modifications for Structure-Activity Relationship (SAR) Elucidation

Alterations at the N-17 Position and Pharmacological Impact

The nature of the alkyl group attached to the nitrogen at the 17-position of the morphinan (B1239233) skeleton is a critical determinant of the compound's activity at opioid receptors. While the N-methyl group in morphine results in potent agonist activity, substitution with other groups can dramatically alter this profile, leading to partial agonist or antagonist effects.

The replacement of the N-methyl group of morphine with an N-allyl group is the defining structural feature of nalorphine and is directly responsible for its antagonist properties at the µ-opioid receptor. nih.govpnas.org While nalorphine also exhibits agonist activity at the κ-opioid receptor, its ability to counteract the effects of µ-opioid agonists like morphine is a landmark discovery in opioid pharmacology. wikipedia.orgplos.org

The antagonistic effect of the N-allyl group is a consistent finding in SAR studies of opioids. researchgate.net Generally, if the alkyl chain at the N-17 position has three to five carbon atoms, the resulting compound tends to exhibit antagonist activity. youtube.com Nalorphine, with its three-carbon allyl group, fits this pattern perfectly. This antagonistic action is believed to result from the N-allyl group interacting with the receptor in a way that prevents the conformational change necessary for receptor activation, thereby blocking the signal transduction pathway that would otherwise be initiated by an agonist.

In contrast to the antagonist properties conferred by the N-allyl group, the introduction of an N-phenethyl group at the 17-position has been shown to be highly favorable for enhancing affinity and selectivity for the µ-opioid receptor, resulting in potent agonism. nih.govnih.gov This demonstrates the profound impact that different substituents at the same position can have on pharmacological activity.

The N-phenethyl group, being larger and more lipophilic than the methyl group, is thought to engage with a specific binding pocket within the µ-opioid receptor, leading to a stronger and more selective interaction. nih.gov This enhanced binding affinity often translates to increased agonist potency, both in vitro and in vivo. nih.gov The study of N-phenethyl substituted opioids has provided valuable insights into the topology of the opioid receptor binding site and has guided the design of potent µ-opioid receptor agonists. nih.gov

Modification at N-17 PositionResulting Compound ClassPrimary Pharmacological Effect at µ-Opioid Receptor
Methyl (in Morphine)AgonistActivation
Allyl (in Nalorphine)Mixed Agonist-AntagonistAntagonism/Blockade
PhenethylPotent AgonistEnhanced Activation and Affinity

Modifications at the C-3 Position and Opioid Receptor Interaction

The phenolic hydroxyl group at the C-3 position of the morphinan skeleton is a critical determinant for opioid receptor interaction. Modifications at this site can significantly alter a ligand's binding affinity and efficacy.

Alteration of the C-3 hydroxyl group through etherification generally leads to a decrease in analgesic activity. For instance, converting the hydroxyl to a methoxy (B1213986) group (as in codeine, the C-3 methyl ether of morphine) or a larger ether group diminishes binding affinity at the µ-opioid receptor. auburn.edudcu.ie This is attributed to the loss of a key hydrogen bonding interaction with the receptor. While direct studies on C-3 ether analogs of nalorphine are limited, the structure-activity relationship (SAR) established from morphine analogs is considered highly transferable. gpatindia.com

Esterification of the C-3 hydroxyl group can have varied, though generally modest, effects on activity. The introduction of an ester moiety can increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier. auburn.edu However, these esters are often prodrugs, readily hydrolyzed in vivo to release the parent phenolic compound, which then exerts its effect.

A more significant modification involves the complete replacement of the hydroxyl group. The synthesis of 3-carboxamido analogues of morphinans has been explored. In studies on naltrexone (B1662487), a closely related morphinan antagonist, replacing the 3-OH group with a carboxamido group (CONH₂) resulted in a ligand with high affinity for opioid receptors. nih.gov This suggests that the carboxamido group can serve as an effective bioisostere for the phenolic hydroxyl, potentially forming different but still favorable interactions within the receptor's binding pocket.

Table 1: Effect of C-3 Position Modifications on Opioid Receptor Interaction
Modification TypeExample GroupGeneral Effect on µ-Opioid Receptor Affinity/ActivityReference
EtherificationMethoxy (-OCH₃)Decreased affinity and analgesic activity auburn.edudcu.ie
EsterificationAcetyl (-OCOCH₃)Modest change in affinity; acts as a prodrug auburn.edu
Hydroxyl ReplacementCarboxamido (-CONH₂)Maintains high affinity (based on naltrexone analogs) nih.gov

Structural Changes at the C-6 Position and Functional Profiles

The C-6 position of the nalorphine scaffold offers another crucial site for modification that profoundly influences the functional profile of the resulting analog, often determining the balance between agonist and antagonist activity.

The allylic hydroxyl group at C-6 in nalorphine is a key feature. Its oxidation to a ketone , along with saturation of the C-7/C-8 double bond, is a hallmark of potent opioid antagonists like naloxone (B1662785) and naltrexone. youtube.com This conversion from a C-6α-hydroxyl to a C-6-keto group generally enhances antagonist activity at the µ-opioid receptor while diminishing agonist properties. gpatindia.com

Further substitutions on the C-6 position of related 6-keto-morphinans have been investigated to fine-tune receptor selectivity and function. For example, the introduction of C6-heteroaromatic substituents on naltrexone has been shown to produce potent and highly selective MOR partial agonists. nih.gov While not direct nalorphine analogs, these findings highlight the potential of C-6 modifications to shift a ligand's profile from a mixed agonist-antagonist to a more selective agent. The nature of the substituent can influence interactions with specific subsites within the opioid receptors, thereby modulating the signaling pathway that is activated upon binding.

Table 2: Influence of C-6 Position Modifications on Functional Profile
ModificationResulting Structure FeatureImpact on Functional ProfileReference
Oxidation of C-6 HydroxylC-6 KetoneEnhances µ-receptor antagonist properties gpatindia.comyoutube.com
Substitution on C-6 KetoneC-6 Heteroaromatic MoietyCan produce selective partial agonists (based on naltrexone) nih.gov
Replacement of C-6 HydroxylC-6 Thiol (-SH)Can alter agonist/antagonist balance nih.gov

Hydrogenation of Alicyclic Unsaturated Linkages

Nalorphine contains an unsaturated bond between the C-7 and C-8 positions. The saturation of this double bond via catalytic hydrogenation is a common strategy in the synthesis of morphinan analogs. This structural change converts the cyclohexene (B86901) 'C' ring into a cyclohexane (B81311) ring, leading to compounds like dihydronalorphine.

The hydrogenation of the Δ⁷,⁸ double bond in morphine to yield dihydromorphine is a well-established reaction, typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO₄) in an acidic medium like dilute acetic acid. nih.govrsc.org This process is generally efficient and high-yielding. The same methodology is applicable to nalorphine. The removal of this double bond can lead to an increase in analgesic potency, as observed in the morphine series. gpatindia.com The saturation of the C-ring alters its conformation, which can lead to a more favorable interaction with the opioid receptor.

Chemical Reactions Leading to Related Opioid Ligands

Nalorphine can serve as a synthetic precursor or a structural template for the generation of other important opioid ligands, most notably pure antagonists like naloxone. This transformation, however, is not a simple, direct reaction but a multi-step synthetic sequence.

Oxidation Pathways to Naloxone

The conversion of nalorphine to naloxone requires three key structural transformations:

Oxidation of the C-6 secondary alcohol to a ketone.

Saturation (hydrogenation) of the C-7/C-8 double bond.

Introduction of a hydroxyl group at the C-14 position.

A direct, one-step oxidation of nalorphine to naloxone is not chemically feasible. Instead, a synthetic route would typically start from a precursor like thebaine or oripavine, which is more amenable to the introduction of the C-14 hydroxyl group. researchgate.net However, if one were to devise a pathway from a nalorphine-like structure, it would involve discrete steps.

The oxidation of the C-6 hydroxyl can be achieved using the Oppenauer oxidation . This method uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a ketone like acetone, which serves as the hydride acceptor. wikipedia.orgwikipedia.org It is a mild and selective method for oxidizing secondary alcohols to ketones and has been historically used in the synthesis of morphinan-6-ones, such as converting codeine to codeinone. wikipedia.org

The introduction of the C-14 hydroxyl group is a more complex step, often achieved by oxidizing a precursor like thebaine with hydrogen peroxide or peroxy acids to form 14-hydroxycodeinone. rsc.org Subsequent steps would involve hydrogenation of the C-7/C-8 double bond and O-demethylation at C-3 if starting from a codeine-based intermediate. Given that nalorphine lacks the diene system of thebaine, a direct C-14 hydroxylation is challenging. Therefore, naloxone is almost exclusively synthesized from thebaine or related precursors rather than from nalorphine. researchgate.net

Reduction and Substitution Reactions for Analogue Generation

Nalorphine and its derivatives can undergo various reduction and substitution reactions to generate a library of new analogs.

Reduction Reactions: The C-6 hydroxyl group in nalorphine itself is already in a reduced state. However, if one considers an oxidized nalorphine analog, such as N-allyl-normorphinone (the C-6 keto analog of nalorphine), the ketone can be readily reduced. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols. masterorganicchemistry.comlibretexts.org The stereochemistry of this reduction is important; reduction of a morphinan-6-one (B15388065) typically yields a mixture of the 6α- and 6β-hydroxy epimers, with the ratio depending on the reaction conditions and the steric environment around the ketone.

Substitution Reactions: As discussed in previous sections, substitution reactions at the C-3 and C-6 positions are key strategies for generating new analogs. Furthermore, substitution at the C-14 position has been shown to have a dramatic effect on the pharmacological profile. The synthesis of 14β-substituted morphine and naltrexone derivatives has yielded compounds ranging from potent agonists to antagonists. nih.govfrontiersin.org These syntheses often start from thebaine, which allows for the introduction of various functional groups at C-14. Applying these strategies to a nalorphine backbone could potentially yield novel mixed agonist-antagonists with altered receptor selectivity or efficacy.

Molecular Pharmacology of Nalorphine Hydrochloride: Receptor Level Interactions

Opioid Receptor Binding Profiles and Selectivity

Nalorphine (B1233523) hydrochloride is characterized by its distinct and complex profile of activity at the three main types of opioid receptors: mu (µ), kappa (κ), and delta (δ). It is classified as a mixed opioid agonist-antagonist, a designation that stems from its differential effects at these receptor subtypes.

Mu-Opioid Receptor (MOR) Antagonism

At the mu-opioid receptor (MOR), nalorphine primarily exhibits antagonistic effects. drugbank.comnih.govdrugbank.com This means that it binds to the MOR but does not activate it, and by occupying the receptor, it blocks the effects of MOR agonists like morphine. drugbank.com This antagonistic action is the basis for its historical use in the reversal of opioid overdose. The interaction is competitive, meaning nalorphine and MOR agonists vie for the same binding site on the receptor. Some studies have also classified nalorphine as a partial agonist at the MOR, suggesting it may have a low level of intrinsic activity, but its predominant effect is antagonism.

Kappa-Opioid Receptor (KOR) Agonism and High Efficacy Characteristics

In contrast to its action at the MOR, nalorphine acts as an agonist at the kappa-opioid receptor (KOR). drugbank.comnih.govdrugbank.com This means it binds to and activates the KOR, leading to a physiological response. Nalorphine is considered a high-efficacy agonist at the KOR. drugbank.comnih.gov The activation of KOR is associated with analgesia, but also with less desirable effects such as dysphoria and psychotomimetic symptoms, which have limited the clinical utility of nalorphine.

Delta-Opioid Receptor (DOR) Antagonism and Binding Affinity

Nalorphine's interaction with the delta-opioid receptor (DOR) is less pronounced compared to its effects at MOR and KOR. It is generally considered to have antagonistic properties at the DOR. While specific binding affinity data (Ki values) for nalorphine at the DOR are not consistently reported in readily available literature, its profile as a mixed agonist-antagonist generally includes some level of interaction with all three major opioid receptors.

Sigma Receptor Interactions

Initially, sigma (σ) receptors were considered a type of opioid receptor, but they are now known to be a distinct class of proteins. Nalorphine has been shown to interact with sigma receptors. Specifically, research has identified a binding affinity for nalorphine at the sigma-2 (σ2) receptor, with a reported Ki value of greater than 100 nM. This interaction may contribute to the complex pharmacological profile of nalorphine, including some of its psychotomimetic effects.

Interactive Data Table: Nalorphine Hydrochloride Receptor Profile

ReceptorActionBinding Affinity (Ki)
Mu-Opioid Receptor (MOR)Antagonist/Partial AgonistData not readily available
Kappa-Opioid Receptor (KOR)AgonistData not readily available
Delta-Opioid Receptor (DOR)AntagonistData not readily available
Sigma-2 Receptor (σ2)Ligand>100 nM

Ligand-Receptor Interaction Mechanisms

The pharmacological effects of this compound are a direct result of its molecular interactions with opioid receptors. The primary mechanism governing its antagonistic effects is competitive inhibition.

Competitive Antagonism at Opioid Receptors

This compound functions as a competitive antagonist, particularly at the mu-opioid receptor. This means it binds to the same site on the receptor as endogenous opioids (like endorphins) and exogenous opioid agonists (like morphine). By occupying this binding site, nalorphine prevents the agonist from binding and eliciting its typical cellular response. The effectiveness of this blockade depends on the relative concentrations of the agonist and antagonist and their respective affinities for the receptor. Because nalorphine has a high affinity for the MOR, it can displace agonists already bound to the receptor, which is the principle behind its use as an opioid overdose antidote.

G Protein-Coupled Receptor (GPCR) Signaling Transduction

This compound's pharmacological actions are mediated through its interaction with opioid receptors, which are members of the GPCR superfamily. The binding of a ligand to a GPCR initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G proteins. This signaling process is fundamental to the physiological effects of opioids.

Agonist and Antagonist Efficacy Determination via [35S]GTPγS Binding Assays

The [35S]GTPγS binding assay is a functional technique used to quantify the activation of G proteins by GPCRs. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein, which is an early and crucial step in the signaling cascade. This assay allows for the determination of a ligand's efficacy, distinguishing between agonists, partial agonists, and antagonists.

Research has demonstrated that this compound displays a mixed agonist-antagonist profile at opioid receptors. At the kappa-opioid receptor (KOR), nalorphine acts as a partial agonist. In studies using guinea pig cerebellum membranes, nalorphine stimulated [35S]GTPγS binding with a maximal effect (Emax) that was 56% of that produced by the full KOR agonist U50,488H. The concentration required to produce half of its maximal effect (EC50) was determined to be 2.1 nM.

Conversely, at the mu-opioid receptor (MOR), nalorphine functions as an antagonist. This is quantified by its pA2 value, which represents the negative logarithm of the antagonist concentration required to shift the agonist dose-response curve by a factor of two. In functional assays using guinea pig ileum preparations, nalorphine exhibited a pA2 value of 7.50 against the MOR agonist DAMGO, indicating its potent antagonist activity at this receptor subtype.

Receptor SubtypeLigandAssay SystemEfficacyEC50 / pA2
Kappa (KOR)This compoundGuinea Pig CerebellumPartial Agonist (Emax = 56% of U50,488H)EC50 = 2.1 nM
Mu (MOR)This compoundGuinea Pig IleumAntagonistpA2 = 7.50

Modulation of Adenylyl Cyclase Activity (cAMP Inhibition)

Opioid receptors, particularly the mu and kappa subtypes, are coupled to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. Consequently, agonist activity at these receptors results in a decrease in intracellular cAMP levels.

This compound's agonistic properties at the kappa-opioid receptor are further evidenced by its ability to inhibit adenylyl cyclase. In studies utilizing guinea pig brain membranes, nalorphine potently inhibited forskolin-stimulated adenylyl cyclase activity with a half-maximal inhibitory concentration (IC50) of 5 nM. The maximal inhibition achieved by nalorphine was 85%, demonstrating its significant efficacy as a KOR agonist in this signaling pathway.

As an antagonist at the mu-opioid receptor, nalorphine would be expected to block the inhibitory effect of MOR agonists on adenylyl cyclase. While specific data on the extent of this blockade by nalorphine is not detailed here, its antagonistic nature implies it would counteract the cAMP reduction induced by MOR agonists like morphine.

Receptor SubtypeLigandAssay SystemEffectIC50 / Efficacy
Kappa (KOR)This compoundGuinea Pig BrainInhibition of Adenylyl CyclaseIC50 = 5 nM; Max. Inhibition = 85%
Mu (MOR)This compound-Antagonism of Agonist-Induced Inhibition-

Comparative Academic Pharmacology of Nalorphine Hydrochloride

Interactions with Diverse Opioid Agonists (e.g., Morphine, Methadone, Fentanyl)

Nalorphine's mu-antagonist properties lead to significant interactions when administered with full mu-opioid agonists. It can diminish the therapeutic effects of mu-agonists such as morphine, methadone, and fentanyl. patsnap.comdrugbank.com This antagonism is the basis for its ability to counteract the life-threatening respiratory depression caused by overdoses of these drugs. patsnap.com

A critical interaction is the phenomenon of precipitated withdrawal. bicyclehealth.com When administered to an individual with physical dependence on a full mu-agonist like morphine or methadone, nalorphine's antagonist action at the mu-receptor displaces the agonist. bicyclehealth.comnaabt.org This rapid displacement and the subsequent drop in mu-receptor activation can trigger an acute, intense withdrawal syndrome. bicyclehealth.comnih.govnih.gov This effect is a hallmark of opioid antagonists and mixed agonist-antagonists when given to opioid-dependent subjects. nih.govjohnshopkins.edu Studies in methadone-dependent volunteers have shown that nalbuphine, similar to nalorphine (B1233523), precipitates a withdrawal syndrome indistinguishable from that produced by the pure antagonist naloxone (B1662785). johnshopkins.edu Buprenorphine, a partial mu-agonist, can also precipitate withdrawal in individuals with higher levels of physical dependence on full agonists. nih.gov

AgonistInteraction with NalorphinePharmacological Outcome
MorphineAntagonism at μ-receptorDecreased therapeutic/analgesic efficacy of morphine. drugbank.com Can precipitate withdrawal in morphine-dependent individuals. nih.gov
MethadoneAntagonism at μ-receptorDecreased therapeutic efficacy of methadone. drugbank.com Can precipitate withdrawal in methadone-dependent individuals.
FentanylAntagonism at μ-receptorDecreased therapeutic efficacy of fentanyl. drugbank.com Can be used to reverse fentanyl-induced respiratory depression. ncats.io
CodeineAntagonism at μ-receptorDecreased therapeutic efficacy of codeine. drugbank.com
OxycodoneAntagonism at μ-receptorDecreased therapeutic efficacy of oxycodone. drugbank.com

Quantitative Antagonism Research and pA₂ Value Determinations

The pharmacological activity of nalorphine hydrochloride as an antagonist at opioid receptors has been extensively quantified using principles of competitive antagonism, most notably through the determination of its pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response level, providing a measure of the antagonist's affinity for a receptor. slideshare.netauckland.ac.nz Research in this area has been crucial for understanding nalorphine's place within the spectrum of opioid modulators.

Detailed Research Findings

Quantitative studies have consistently demonstrated that nalorphine functions as a competitive antagonist against a variety of morphine-like analgesic drugs. nih.govnih.gov Early research focused on whole-animal models, investigating nalorphine's ability to counteract effects such as analgesia and lenticular opacity in mice. nih.govnih.gov In these studies, dose-ratios were calculated from the ED50 values of an agonist in the absence and presence of increasing doses of nalorphine. nih.govnih.gov Plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar dose of nalorphine, a method analogous to a Schild plot, yielded linear relationships. scispace.com The fact that different morphine-like agonists produced nearly identical pA₂ values when antagonized by nalorphine strongly suggested that they all act upon a common receptor population for which nalorphine competes. nih.govnih.gov

Subsequent research utilized isolated tissue preparations, which offer more controlled environments for studying drug-receptor interactions. The guinea-pig ileum and mouse vas deferens have been particularly valuable models. nih.govnih.gov In the electrically stimulated guinea-pig ileum, nalorphine's antagonist potency was compared with other narcotic antagonists. nih.gov Studies showed that when naloxone was used as the antagonist, pure agonists like morphine yielded higher pA₂ values than mixed agonist-antagonists such as nalorphine. nih.gov This distinction in pA₂ values helps to classify the complex nature of compounds that exhibit both agonistic and antagonistic properties.

The mouse vas deferens preparation has also been instrumental, particularly because the agonist effects of dual-acting drugs like nalorphine are less concentration-dependent in this tissue, making it a suitable model for assaying antagonist activity. nih.gov The relative antagonist potencies of nalorphine and other antagonists in the mouse vas deferens were found to correlate well with findings from the guinea-pig ileum. nih.gov

It is important to note that nalorphine's own partial agonist activity can sometimes complicate the straightforward determination of a pA₂ value, as the principles of Schild analysis are most accurately applied to neutral, competitive antagonists. mefst.hr Nevertheless, the derived "apparent pA₂" values remain a standard and valuable measure of its antagonist affinity at opioid receptors.

Data Tables

The following tables summarize the apparent pA₂ values for nalorphine and comparative antagonists from various studies.

Table 1: Apparent pA₂ Values for Nalorphine Against Various Agonists in Mice

AgonistMeasured EffectApparent pA₂ (Nalorphine)Reference
MorphineAnalgesia (hot-plate test)~5.2 nih.gov
LevorphanolAnalgesia (hot-plate test)~5.2 nih.gov
MethadoneLenticular Opacity~5.2 nih.govscispace.com

This interactive table allows for the comparison of nalorphine's antagonist potency against different opioid agonists.

Table 2: Comparative pA₂ Values of Opioid Antagonists in Isolated Tissue

AntagonistAgonistTissue PreparationpA₂ ValueReference
NalorphineVariousGuinea-Pig IleumLower than pure antagonists nih.gov
NaloxoneMorphineGuinea-Pig Ileum8.5 (in naive tissue) nih.gov
LevallorphanVariousMouse Vas DeferensComparable to Nalorphine nih.gov
CyclazocineVariousMouse Vas DeferensComparable to Nalorphine nih.gov

This interactive table provides a comparison of the antagonist affinity of nalorphine with other common opioid antagonists in standard in vitro models.

Nalorphine Hydrochloride As a Research Probe and in Drug Discovery Efforts

Utility in Deconstructing Opioid Receptor Functionality and Mechanisms

Nalorphine (B1233523) hydrochloride has been instrumental in deconstructing the complexities of the opioid system. Its classification as a mixed opioid agonist–antagonist was a crucial element in the scientific journey toward understanding distinct opioid receptor types. drugbank.comnih.govresearchgate.net The compound exhibits a unique and defining pharmacological profile: it acts as an antagonist at the mu (μ)-opioid receptor while simultaneously functioning as a high-efficacy agonist at the kappa (κ)-opioid receptor. drugbank.compatsnap.comdrugbank.comwikipedia.org

This dual activity allowed researchers to differentiate the physiological effects mediated by these separate receptors. nih.gov Prior to the understanding of receptor multiplicity, the effects of opioids were primarily attributed to a single receptor type. Nalorphine challenged this view. When administered, it could reverse the respiratory depression and analgesia caused by mu-agonists like morphine, a hallmark of its mu-antagonist properties. patsnap.comnih.gov At the same time, it produced its own distinct effects, including analgesia, sedation, and, notably, dysphoria and psychotomimetic effects (such as hallucinations), which are now understood to be mediated by its agonist activity at the kappa-opioid receptor. patsnap.comwikipedia.orgwikipedia.org

The observation that a single compound could both block the effects of morphine and produce a different set of opioid-like effects provided compelling evidence for the existence of at least two different opioid receptors (mu and kappa) with different functions. nih.govnih.gov This was a foundational concept that paved the way for the subsequent identification and characterization of the delta (δ)-opioid receptor and the broader, more nuanced understanding of opioid pharmacology that exists today. youtube.comhealthline.com The compound also shows some affinity for sigma (σ) receptors, though it does not have high efficacy at these sites, further contributing to its complex pharmacological profile studied in early research. ncats.io

Table 1: Opioid Receptor Interaction Profile of Nalorphine

Receptor Type Nalorphine's Action Associated Effects
Mu (μ) Antagonist drugbank.comwikipedia.org Blocks or reverses effects of mu-agonists (e.g., morphine), such as respiratory depression and euphoria. patsnap.comhealthline.com
Kappa (κ) Agonist drugbank.comwikipedia.org Produces analgesia, sedation, dysphoria, and psychotomimetic effects. patsnap.comhealthline.comwikipedia.org
Delta (δ) Weak/Negligible Activity Less studied in relation to nalorphine, but delta receptors are involved in analgesia and mood regulation. healthline.comnih.govfrontiersin.org

Historical Significance in the Evolution of Opioid Antagonist Development

Nalorphine holds a critical place in the history of pharmacology as one of the first opioid antagonists to be widely studied and used. wikipedia.org Its development followed early experiments by J. Pohl in 1915 with N-allylnorcodeine (also known as nalodeine), which first demonstrated that an N-allyl substitution on an opioid molecule could antagonize the effects of morphine. nih.govnih.gov Synthesized in the 1940s and introduced for medical use in 1954, nalorphine (N-allylnormorphine) represented a monumental step forward, providing a tool to counteract opioid-induced respiratory depression. wikipedia.orgnih.govcambridge.org

The discovery of nalorphine was a crucial proof-of-concept for drug development. It established that targeted chemical modification of the morphine structure—specifically, replacing the N-methyl group with an N-allyl group—could transform an agonist into a compound with significant antagonist properties. nih.gov This principle became a cornerstone of opioid research and guided the synthesis of future antagonists.

Before the advent of "pure" antagonists, nalorphine was used clinically as an antidote for opioid overdose. ncats.iocambridge.org However, its utility was limited by its own powerful kappa-agonist effects, which could cause distressing psychological symptoms like anxiety and hallucinations. wikipedia.orgnih.gov These undesirable side effects created a clear therapeutic need for a "pure" antagonist—a compound that would block opioid receptors without activating any of them. The search for such a molecule, driven directly by the shortcomings of nalorphine, led to the synthesis of naloxone (B1662785) in 1960 and naltrexone (B1662487) in 1963. nih.govnih.gov These compounds were found to be more potent antagonists with minimal or no agonist activity, and naloxone subsequently became the gold standard for reversing opioid overdose. nih.govnih.gov Thus, nalorphine is properly viewed as a critical and indispensable pharmacological stepping stone that bridged the gap from opioid agonists to the development of modern, pure antagonists.

Methodological Applications in Contemporary Opioid Research

Despite being considered clinically obsolete, nalorphine hydrochloride remains a valuable tool in modern opioid research, utilized in a variety of analytical and experimental contexts. researchgate.net

In analytical chemistry, nalorphine serves as a reference standard for the detection and quantification of various opioids. Its well-characterized properties make it useful for validating and calibrating analytical methods. For instance, in urine drug screening, immunoassays are often used as a first-line test. The cross-reactivity of these assays with different opioid compounds is a critical performance characteristic. Nalorphine can be used as a reference compound to determine the specificity and sensitivity of such assays.

Table 2: Example of Nalorphine Cross-Reactivity in an Opiate Immunoassay

Compound Concentration for Positive Result (ng/mL)
Morphine (Calibrator) 300
Nalorphine 5,540
Codeine 200
Hydrocodone 626
Oxycodone 1,500

Data represents the concentration of the compound required to produce a result equivalent to 300 ng/mL of morphine in a specific immunoassay, illustrating its use as a comparative standard. nih.gov

Nalorphine is frequently used as a tool compound in in vitro functional assays to probe the opioid system in a controlled laboratory setting. nih.gov These experiments, conducted on isolated cells or membranes engineered to express specific opioid receptors, are essential for characterizing the pharmacological properties of new and existing drugs.

Binding Assays : These assays determine the affinity of a compound for a receptor. Research has established the binding affinity (Ki) and other pharmacological parameters of nalorphine at various receptors, confirming its high affinity for kappa- and mu-opioid receptors. wikipedia.org

Functional Assays : These assays measure the cellular response following receptor activation. For example, [³⁵S]GTPγS binding assays are used to quantify G-protein activation, a key step in opioid receptor signaling. ncats.io In cells expressing the mu-opioid receptor, nalorphine demonstrates low intrinsic activity, consistent with its antagonist function at this site. ncats.io

Its mixed agonist/antagonist profile makes it a valuable tool for dissecting complex receptor interactions. For instance, researchers can use a selective kappa-antagonist like nor-binaltorphimine to block nalorphine's kappa effects, thereby isolating and exclusively studying its mu-receptor antagonist properties in an isolated tissue preparation like the guinea pig ileum. nih.gov

Table 3: In Vitro Pharmacological Data for Nalorphine

Parameter Receptor Value Assay Type / System
Kᵢ (Binding Affinity) Kappa (κ) 1.6 nM wikipedia.org Radioligand Binding Assay
EC₅₀ (Potency) Kappa (κ) 483 nM wikipedia.org Functional Assay
Eₘₐₓ (Efficacy) Kappa (κ) 95% wikipedia.org Functional Assay
Intrinsic Activity Mu (μ) 9% ncats.io [³⁵S]GTPγS Binding / C6 Glioma Cells

Nalorphine continues to be applied in in vivo preclinical models, primarily in rodents, to investigate complex opioid-mediated behaviors. nih.gov These animal studies are vital for understanding how the in vitro properties of a drug translate into physiological effects in a whole organism.

Early and seminal research in animal models like the chronic spinal dog was essential for developing the three-receptor model (mu, kappa, sigma) needed to explain the pharmacology of nalorphine and other antagonist analgesics. nih.gov In more contemporary preclinical studies, nalorphine can be used as a pharmacological tool to:

Antagonize Mu-Agonist Effects : Researchers use nalorphine to block the effects of potent mu-agonists like fentanyl in animal models, helping to study the specific contributions of the mu-opioid receptor to behaviors like analgesia and respiratory depression. researchgate.net

Characterize Kappa-Mediated Behaviors : By administering nalorphine to animals, scientists can study the behavioral consequences of kappa-opioid receptor activation, such as analgesia and aversive states. This helps in the development of new kappa-targeted therapies. wikipedia.org

Serve as a Comparator : It is used as a benchmark compound against which new mixed agonist-antagonist drugs are compared, for example, in analgesic assays like the tail-flick or hot-plate test in rodents.

Through these applications, nalorphine has provided, and continues to provide, crucial insights that bridge the translational gap between basic cell biology and the complex physiological and behavioral outcomes observed in living systems. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Nalorphine hydrochloride in research settings?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Prepare a test solution (40 mg in 5 mL water/methanol) and reference standards (USP this compound RS and Noroxymorphone Hydrochloride RS). Spot 5 µL on silica gel plates, develop in a methanol-ammoniacal butanol solvent system, and visualize using ferric chloride-potassium ferricyanide reagent. Principal spots must match USP reference standards in RF values .
  • Infrared Spectroscopy (IR) : Dissolve 150 mg in water, precipitate with ammonium hydroxide, extract with chloroform, and dry for IR analysis. Compare spectral peaks to USP reference standards .

Q. How is the purity of this compound assessed in pharmacological studies?

  • Methodological Answer :

  • Loss on Drying : Dry the sample at 105°C; anhydrous forms lose ≤0.5% weight, hydrous forms ≤11.0% .
  • Specific Rotation : Prepare a 25 mg/mL aqueous solution and measure optical rotation between -170° and -181° using a polarimeter .
  • Chloride Content : Titrate with 0.1 N silver nitrate in glacial acetic acid/methanol. Acceptable chloride content: 9.54–9.94% .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 25°C (15–30°C permitted). Avoid moisture and prolonged exposure to oxygen to prevent degradation .

Advanced Research Questions

Q. How can researchers quantify trace impurities like Noroxymorphone hydrochloride in this compound samples?

  • Methodological Answer :

  • TLC-Based Impurity Profiling : Use a 0.084 mg/mL Noroxymorphone reference standard. Spots from the test solution must not exceed the intensity of the reference standard (1.0% impurity limit) .
  • HPLC Validation : Develop a reverse-phase HPLC method with UV detection at 285 nm. Validate linearity, precision, and accuracy using USP reference standards .

Q. What experimental design considerations are critical for validating HPLC methods for this compound quantification?

  • Methodological Answer :

  • Linearity : Prepare standard solutions (e.g., 25 mg in 250 mL water) and verify absorbance linearity at 285 nm .
  • Recovery Studies : Spike samples with known concentrations of this compound and calculate recovery rates (target: 97–103%) .
  • System Suitability : Ensure resolution between Nalorphine and Noroxymorphone peaks exceeds 2.0 .

Q. How do researchers investigate this compound’s dual opioid receptor activity (κ-agonist/µ-antagonist) in preclinical models?

  • Methodological Answer :

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-naloxone) in cell membranes expressing κ- and µ-opioid receptors. Calculate IC₅₀ values for receptor affinity .
  • In Vivo Analgesic Testing : Compare analgesic potency to morphine in rodent models (e.g., tail-flick test). Note that Nalorphine’s antagonistic effects at µ-receptors reduce respiratory depression risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.